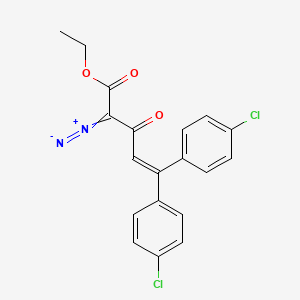
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves a multi-step process. One common method includes the reaction of phenol with cyclohexanone in the presence of hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50–60°C for approximately 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can have different chemical and physical properties.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A degradation product of DDT.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol): Used as an acaricide.
Properties
CAS No. |
89861-35-8 |
|---|---|
Molecular Formula |
C19H14Cl2N2O3 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
ethyl 5,5-bis(4-chlorophenyl)-2-diazo-3-oxopent-4-enoate |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-2-26-19(25)18(23-22)17(24)11-16(12-3-7-14(20)8-4-12)13-5-9-15(21)10-6-13/h3-11H,2H2,1H3 |
InChI Key |
OYERZMUIXXPGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
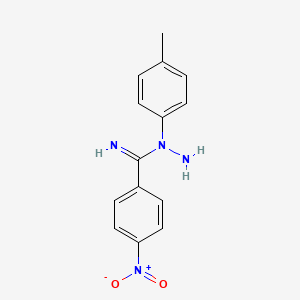
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
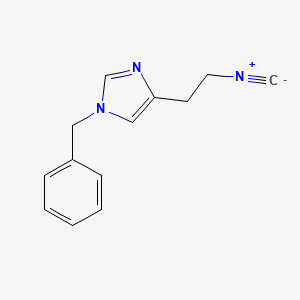
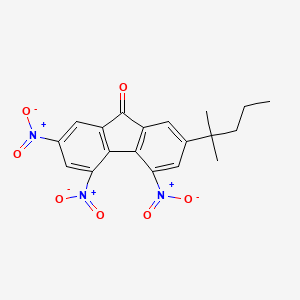
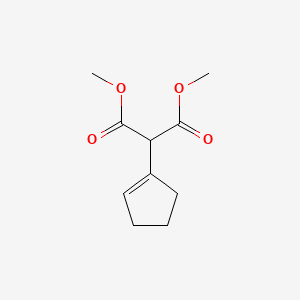
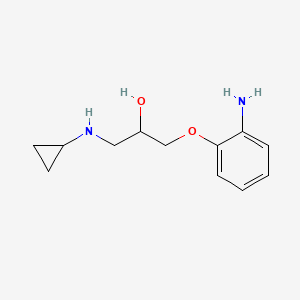
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
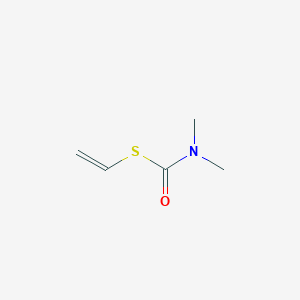
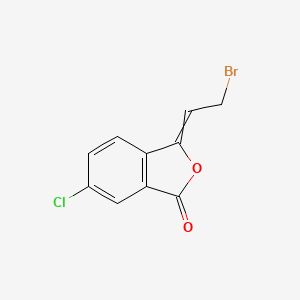
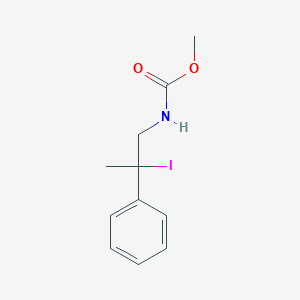
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
